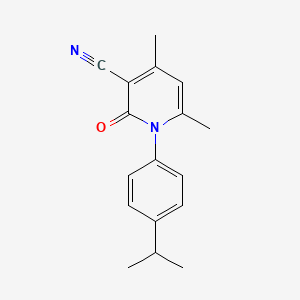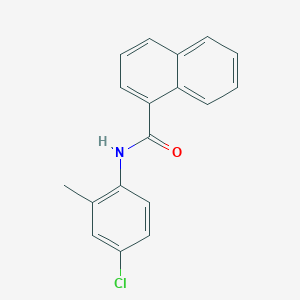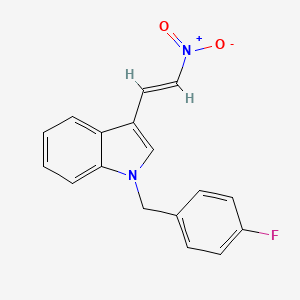![molecular formula C23H20N2O B5808337 N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)
N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide, commonly known as O-1918, is a synthetic compound that belongs to the family of non-cannabinoid ligands. It was first synthesized in 2001 by O. LoVerme et al. as a potential antagonist of the cannabinoid receptor 1 (CB1). However, later studies revealed that O-1918 does not bind to CB1 or CB2 receptors, but instead interacts with an unknown target(s) in the endocannabinoid system.
作用机制
The exact mechanism of action of O-1918 is not fully understood, but it is believed to interact with an unknown target(s) in the endocannabinoid system. It has been suggested that O-1918 may act as an allosteric modulator of the N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide receptor or as a ligand for an unknown receptor(s) that is involved in the regulation of pain, inflammation, and metabolism.
Biochemical and Physiological Effects:
O-1918 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of pain and inflammation, and improvement of glucose tolerance, insulin sensitivity, and lipid metabolism. These effects are believed to be mediated by the interaction of O-1918 with an unknown target(s) in the endocannabinoid system.
实验室实验的优点和局限性
One of the advantages of using O-1918 in lab experiments is its high potency and selectivity for its target(s). It also has a low toxicity profile and is relatively easy to synthesize. However, one of the limitations of using O-1918 is the lack of knowledge about its exact target(s) and mechanism of action, which makes it difficult to interpret the results of experiments and design new experiments based on the findings.
未来方向
Despite the significant progress made in the study of O-1918, there are still many unanswered questions about its target(s) and mechanism of action. Future research should focus on identifying the exact target(s) of O-1918 and elucidating its mechanism of action. This could involve the use of molecular biology techniques, such as gene expression analysis and protein-protein interaction assays. Another area of future research could be the development of O-1918 derivatives with improved potency and selectivity for its target(s) and reduced toxicity. Finally, the therapeutic potential of O-1918 in various diseases, such as cancer, pain, inflammation, and metabolic disorders, should be further explored in preclinical and clinical studies.
合成方法
The synthesis of O-1918 involves a multistep process that starts with the reaction of 2-bromoethylamine hydrobromide with indole-3-carboxaldehyde in the presence of triethylamine. The resulting intermediate is then reacted with 4-biphenylcarboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield O-1918. The final product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry.
科学研究应用
O-1918 has been extensively studied for its potential therapeutic applications in various fields, including cancer, pain, inflammation, and metabolic disorders. In cancer research, O-1918 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. It also induces apoptosis and inhibits angiogenesis in cancer cells. In pain and inflammation research, O-1918 has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and arthritis. It also reduces the production of pro-inflammatory cytokines and chemokines. In metabolic disorder research, O-1918 has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-15-14-20-16-25-22-9-5-4-8-21(20)22/h1-13,16,25H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEGDDXJVFNDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)


![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)